(3-Chloro-quinoxalin-2-yl)-methyl-amine
Description
Historical Context of Quinoxaline (B1680401) Chemistry in Scientific Discovery
The journey of quinoxaline chemistry began in the late 19th century, with the first synthesis of a quinoxaline derivative reported in 1884 by Korner and Hinsberg through the condensation of o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mnstate.edu This foundational reaction opened the door to the exploration of this new class of heterocyclic compounds. Early research primarily focused on the fundamental synthesis and characterization of the quinoxaline ring system. Over the decades, the field has evolved significantly, with the development of more sophisticated synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and greener, more sustainable approaches. mnstate.edu
Significance of the Quinoxaline Core as a Privileged Structure in Chemical Biology
In the realm of medicinal chemistry, the quinoxaline scaffold is recognized as a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for drug discovery. The inherent aromatic and hydrogen-bonding capabilities of the quinoxaline nucleus, combined with its relatively stable and synthetically accessible nature, have made it a favored starting point for the development of novel therapeutic agents. mdpi.com The diverse biological activities exhibited by quinoxaline derivatives, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, underscore the importance of this heterocyclic system. nih.gov
Overview of Research Trajectories for Substituted Quinoxalines in Contemporary Chemical Sciences
Current research on substituted quinoxalines is multifaceted and dynamic. A significant area of focus is the development of new synthetic methods that allow for precise control over the substitution pattern on the quinoxaline ring. This includes the creation of asymmetrically substituted quinoxalines, which are often challenging to synthesize but can offer enhanced biological activity and specificity. mdpi.com Furthermore, there is a growing interest in the application of quinoxaline derivatives in materials science, where their unique photophysical and electronic properties are being harnessed for the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and redox flow batteries. The continuous exploration of the biological activities of novel quinoxaline derivatives remains a major research thrust, with many compounds undergoing preclinical and clinical evaluation for various diseases. mdpi.comnih.gov
Rationale for Focused Investigation of (3-Chloro-quinoxalin-2-yl)-methyl-amine Derivatives
The specific compound, this compound, represents an intriguing yet underexplored area within quinoxaline chemistry. The rationale for a focused investigation into this derivative and its analogues stems from several key structural features. The presence of a chlorine atom at the 3-position provides a reactive handle for further chemical modifications through nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, enabling the synthesis of a diverse library of compounds for biological screening.
The methyl-amine group at the 2-position can also be modified, and its presence is known to influence the electronic properties and biological activity of the quinoxaline core. The specific combination of a chloro and a methyl-amino substituent at adjacent positions on the pyrazine (B50134) ring creates a unique electronic and steric environment that could lead to novel pharmacological properties. While direct experimental data on this compound is scarce, the well-established reactivity of related compounds, such as 2,3-dichloroquinoxaline (B139996), provides a strong foundation for predicting its chemical behavior and potential for derivatization. researchgate.net The synthesis and evaluation of derivatives of this compound could therefore unveil new lead compounds for drug discovery or novel materials with unique properties.
Plausible Synthesis and Projected Chemical Properties
Given the absence of direct literature on the synthesis of this compound, a plausible synthetic route can be inferred from the well-documented reactivity of 2,3-dichloroquinoxaline. The reaction of 2,3-dichloroquinoxaline with methylamine (B109427) would likely proceed via a nucleophilic aromatic substitution (SNAr) mechanism. By carefully controlling the reaction conditions, such as temperature and stoichiometry, it is anticipated that one of the chlorine atoms can be selectively replaced by a methyl-amino group to yield the target compound.
The chemical properties of this compound can be projected based on its structure and by analogy to similar compounds. The presence of the basic methyl-amino group would render the compound susceptible to protonation in acidic media. The chlorine atom at the 3-position is expected to be reactive towards nucleophilic displacement, allowing for further functionalization.
Below is a table summarizing some of the projected and known properties of related compounds:
| Property | This compound (Projected) | (3-Chloro-quinoxalin-2-yl)-ethyl-amine | 2-Chloro-3-methylquinoxaline (B189447) |
| Molecular Formula | C₉H₈ClN₃ | C₁₀H₁₀ClN₃ | C₉H₇ClN₂ |
| Molecular Weight | 193.64 g/mol | 207.66 g/mol | 178.62 g/mol |
| CAS Number | Not available | 99421-13-3 chemwhat.com | 32601-86-8 |
| Physical State | Likely a solid at room temperature | Not specified | Powder |
| Melting Point | Not available | Not available | 70-73 °C |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Likely soluble in organic solvents | Not specified | Not specified |
Research Applications and Future Directions
While no specific research applications for this compound have been documented, the broader family of 2-chloro-3-aminoquinoxaline derivatives has been investigated for various biological activities. For example, derivatives where the amino group is part of a more complex substituent have shown potential as antimicrobial and anticancer agents. plos.org
The primary research value of this compound currently lies in its potential as a versatile building block for the synthesis of more complex quinoxaline derivatives. The reactivity of the chlorine atom at the 3-position allows for the introduction of a wide range of substituents, which could lead to the discovery of compounds with novel biological activities.
Future research on this compound would likely involve:
Development of a reliable synthetic protocol: Establishing an efficient and selective method for the synthesis of this compound is the first crucial step.
Thorough characterization: Detailed spectroscopic and physical characterization of the compound is necessary to confirm its structure and properties.
Exploration of its reactivity: Investigating the scope of nucleophilic substitution reactions at the 3-position to create a library of new derivatives.
Biological evaluation: Screening the parent compound and its derivatives for a range of biological activities, including antimicrobial, antiviral, and anticancer effects.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-methylquinoxalin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-11-9-8(10)12-6-4-2-3-5-7(6)13-9/h2-5H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPOSNKWKXQPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2N=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro Quinoxalin 2 Yl Methyl Amine and Its Analogues
Classical Approaches in Quinoxaline (B1680401) Synthesis Relevant to 2,3-Substituted Derivatives
The traditional methods for constructing the quinoxaline ring system have been established for over a century and remain fundamental in organic synthesis. nih.govmtieat.org These methods are particularly relevant as they provide the foundational scaffolds upon which further modifications are made to achieve the target compound.
The most prevalent and straightforward method for quinoxaline synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. sapub.orgchim.it This reaction, often referred to as the Hinsberg quinoxaline synthesis, is versatile and widely applicable. nih.gov
The general reaction involves refluxing an o-phenylenediamine derivative with an α-diketone (e.g., benzil) or an α-ketoacid (e.g., pyruvic acid) in a suitable solvent, such as ethanol (B145695) or acetic acid. sapub.orgnih.gov While effective, these classical procedures can necessitate high temperatures and the use of strong acid catalysts. nih.govnih.gov To synthesize the precursor for the title compound, quinoxaline-2,3-dione, o-phenylenediamine is typically condensed with oxalic acid in an acidic medium. nih.govtandfonline.com
Modern variations of this reaction have been developed to improve efficiency and sustainability, employing methods such as microwave irradiation or various catalysts to achieve high yields in shorter reaction times, often under milder conditions. sapub.org
Table 1: Catalysts and Conditions for Quinoxaline Synthesis via Condensation
| Dicarbonyl Compound | Catalyst/Conditions | Solvent | Key Advantage | Reference |
|---|---|---|---|---|
| Glyoxal | Ni-Nanoparticles | Acetonitrile | Recyclable catalyst | sapub.org |
| 1,2-Diketones | Ammonium bifluoride (NH₄HF₂) | Aqueous Ethanol | Efficient, 90-98% yields | nih.gov |
| α-Dicarbonyl derivatives | Microwave irradiation | Ethanol | Short reaction time, high purity | sapub.org |
| 1,2-Diketones | o-Iodoxy benzoic acid (IBX) | Acetic Acid | Room temperature reaction | sapub.org |
Once the quinoxaline scaffold is formed, subsequent halogenation and amination steps are crucial for introducing the required functional groups. To synthesize (3-Chloro-quinoxalin-2-yl)-methyl-amine, the key intermediate is 2,3-dichloroquinoxaline (B139996). This intermediate is typically prepared by treating quinoxaline-2,3-dione, obtained from the condensation of o-phenylenediamine and oxalic acid, with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of DMF. nih.govtandfonline.comsigmaaldrich.com
Direct amination of the quinoxaline ring can also be achieved, though it is less controlled for producing asymmetrically substituted derivatives. For instance, copper-catalyzed tandem dual C-H amination of tetrahydroquinoxalines can produce diaminoquinoxalines under aerobic conditions. However, for the synthesis of the title compound, a stepwise approach starting from 2,3-dichloroquinoxaline is more common.
Advanced Synthetic Routes for Introducing Chloro and Methylamine (B109427) Moieties
Modern synthetic strategies offer greater control and efficiency in the synthesis of complex quinoxaline derivatives. These methods focus on regioselective reactions and the use of powerful catalytic systems.
The synthesis of asymmetrically substituted quinoxalines like this compound hinges on the ability to selectively functionalize one of the two reactive positions (C-2 or C-3). Starting with 2,3-dichloroquinoxaline, the two chlorine atoms exhibit differential reactivity, which can be exploited. arabjchem.org
A convenient approach for creating mono-substituted products is to react 2,3-dichloroquinoxaline with a nucleophile at a controlled temperature, often room temperature, to prevent double substitution. nih.gov This allows for the selective replacement of one chlorine atom, which is a critical step. For example, reacting 2,3-dichloroquinoxaline with an amine can yield a 2-amino-3-chloroquinoxaline derivative. nih.govtandfonline.com
Direct C-H functionalization at the C-3 position of quinoxalin-2(1H)-one derivatives has also emerged as a powerful and atom-economical method to introduce various substituents. chim.itmdpi.comnih.gov These reactions can be promoted by photocatalysis, electrochemistry, or oxidative conditions, allowing for the formation of C-C, C-N, and other bonds with high regioselectivity. chim.itresearchgate.netresearchgate.netrsc.org
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are a cornerstone of modern organic synthesis for forming C-N bonds. This methodology has been applied to the synthesis of amino-substituted quinolines and can be extended to quinoxalines. mdpi.com These reactions typically employ a palladium catalyst (e.g., Pd(dba)₂), a phosphine (B1218219) ligand (e.g., BINAP or DavePhos), and a base (e.g., NaOtBu). mdpi.com
The choice of ligand is often critical to the success of the reaction, with electron-rich and sterically hindered ligands like DavePhos sometimes being necessary for challenging substrates or sterically hindered amines. While highly effective, these methods are generally used when SNAr reactions are not feasible. For an activated substrate like 2,3-dichloroquinoxaline, direct nucleophilic substitution is often more straightforward. However, for less reactive chloro- or bromoquinoxalines, Pd-catalyzed amination is an indispensable tool. mdpi.com
Nucleophilic aromatic substitution (SNAr) is arguably the most direct and widely used method for synthesizing this compound from 2,3-dichloroquinoxaline. arabjchem.orgresearchgate.net The quinoxaline ring system is electron-deficient, which, combined with the presence of two electron-withdrawing chlorine atoms at the C-2 and C-3 positions, makes it highly activated for nucleophilic attack. arabjchem.orgresearchgate.net
This high reactivity allows SNAr reactions to proceed under mild conditions, often without the need for a metal catalyst. researchgate.net The synthesis of the target compound can be achieved by reacting 2,3-dichloroquinoxaline with one equivalent of methylamine. By carefully controlling the reaction conditions, such as temperature and stoichiometry, the reaction can be stopped after the first substitution, yielding the mono-aminated product, this compound, with good selectivity. nih.govlookchem.com
Research has shown that reacting 2,3-dichloroquinoxaline with various primary and secondary amines in the presence of a base like potassium carbonate can afford the corresponding 2-amino-3-chloroquinoxaline intermediates in good yields. tandfonline.com This highlights the robustness and utility of the SNAr strategy in building a library of asymmetrically substituted quinoxaline derivatives.
Table 2: Synthesis of 2-Amino-3-chloroquinoxaline Derivatives via SNAr
| Starting Material | Nucleophile | Base/Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 2,3-Dichloroquinoxaline | Alkyl amines | K₂CO₃ | Reflux | N²-alkyl-3-chloroquinoxaline-2-amine | tandfonline.com |
| 2,3-Dichloroquinoxaline | 4-Chloroaniline | - | Room Temp, Stirring | 3-Chloro-N-(4-chlorophenyl)quinoxalin-2-amine | nih.gov |
| 2-Chloroquinoxaline | Methylamine | - / Ethanol | High Temp/Pressure Flow Reactor | N-methylquinoxalin-2-amine | lookchem.com |
| 2,3-Dichloroquinoxaline | Sulfur/Nitrogen Nucleophiles | - | Room Temp | Mono-substituted 3-chloroquinoxaline | nih.gov |
Green Chemistry Approaches in this compound Synthesis
The synthesis of quinoxaline derivatives, including this compound, has traditionally involved methods that can be resource-intensive and generate significant waste. ijirt.org In response, the principles of green chemistry have been increasingly applied to develop more sustainable and environmentally benign synthetic routes. ijirt.orgtandfonline.com These approaches focus on the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions. ijirt.org
A cornerstone of green quinoxaline synthesis is the replacement of hazardous organic solvents with water. tandfonline.comjst.go.jp Water is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature. tandfonline.com The use of surfactant-type Brønsted acid catalysts, such as p-dodecylbenzenesulfonic acid (DBSA), has been shown to be highly effective for synthesizing quinoxalines in aqueous media at room temperature. tandfonline.com
Another key area of green innovation is the development and use of reusable catalysts. nih.govrsc.org Nano-catalysts, such as nano-BF₃·SiO₂, have been utilized for the solvent-free synthesis of quinoxalines, offering advantages like eco-friendliness and reusability. rsc.org Similarly, alumina-supported heteropolyoxometalates have been employed as efficient and recyclable catalysts for preparing quinoxaline derivatives in high yields under mild, heterogeneous conditions. nih.gov Energy-efficient techniques like microwave and ultrasonic irradiation have also been adopted to accelerate reaction rates, reduce energy consumption, and often allow for solvent-free conditions. ijirt.org While these green methods are typically reported for the condensation reaction that forms the core quinoxaline ring, their principles can be extended to the subsequent functionalization steps required to produce this compound.
Synthesis of Key Precursors and Intermediates for this compound
The synthesis of the target compound relies on the availability of key precursors, primarily 2,3-dichloroquinoxaline and its mono-amino derivatives.
Preparation of 2,3-Dichloroquinoxaline as a Central Building Block
2,3-Dichloroquinoxaline is a versatile and crucial intermediate for producing a wide array of substituted quinoxalines, as its two chlorine atoms serve as excellent leaving groups for nucleophilic substitution reactions. researchgate.netsigmaaldrich.com The most common synthetic routes start from quinoxaline-2,3(1H,4H)-dione, also known as 2,3-dihydroxyquinoxaline (B1670375).
One prevalent method involves refluxing quinoxaline-2,3(1H,4H)-dione with phosphorus oxychloride (POCl₃). chemicalbook.com After the reaction is complete, excess POCl₃ is removed under vacuum, and the mixture is quenched with ice water to precipitate the product, which can be isolated in high yield. chemicalbook.com An alternative procedure uses thionyl chloride (SOCl₂) in an inert solvent like 1-chlorobutane (B31608), with a catalytic amount of N,N-dimethylformamide (DMF), to convert 2,3-dihydroxyquinoxaline to the desired product. chemicalbook.com This method also provides excellent yields. chemicalbook.com
Table 1: Synthesis of 2,3-Dichloroquinoxaline
| Starting Material | Reagents | Conditions | Yield | Reference |
| Quinoxaline-2,3(1H,4H)-dione | POCl₃ | Reflux at 100 °C for 3 hours | 92% | chemicalbook.com |
| 2,3-Dihydroxyquinoxaline | Thionyl chloride, DMF (cat.) | Reflux in 1-chlorobutane for 1 hour | 98% | chemicalbook.com |
Routes to 2-Amino-3-chloroquinoxaline Intermediates
The formation of 2-amino-3-chloroquinoxaline intermediates is a critical step, achieved through the regioselective substitution of one chlorine atom on the 2,3-dichloroquinoxaline scaffold. By reacting 2,3-dichloroquinoxaline with an amine, it is possible to create mono- or disubstituted products. To favor the monosubstituted product, reaction conditions such as temperature, reaction time, and stoichiometry must be carefully controlled. The reaction of 2,3-dichloroquinoxaline with various nucleophiles, including amines, has been demonstrated to yield 2,3-disubstituted quinoxalines. researchgate.net For instance, reacting 2,3-dichloroquinoxaline with hydrazine (B178648) hydrate (B1144303) can lead to the substitution of one chloro group, forming a hydrazinyl intermediate that can be further modified. nih.gov A similar selective substitution using ammonia (B1221849) or a protected amine source would yield the 2-amino-3-chloroquinoxaline precursor.
Synthetic Strategies for this compound Derivatives
The synthesis of the title compound and its derivatives involves the strategic introduction of substituents at the C-2 and C-3 positions of the quinoxaline ring.
Introduction of Substituted Methylamine Chains at the C-2 Position
The direct synthesis of this compound is achieved via a nucleophilic aromatic substitution reaction. The central building block, 2,3-dichloroquinoxaline, is treated with methylamine (CH₃NH₂). Methylamine is a good nucleophile due to it being a relatively unhindered primary amine. wikipedia.orgchemeurope.com The reaction involves the displacement of one of the chlorine atoms by the methylamine nucleophile.
The reaction typically proceeds by dissolving 2,3-dichloroquinoxaline in a suitable solvent and adding methylamine, often as a solution in water, ethanol, or THF. chemeurope.com The greater reactivity of the chlorine at the C-2 position compared to C-3 often allows for selective monosubstitution under controlled conditions. This selectivity is a known phenomenon in the chemistry of 2,3-dichloroquinoxalines, enabling the stepwise introduction of different nucleophiles. researchgate.net This approach has been used to synthesize a variety of N-alkyl-3-chloroquinoxalin-2-amines. chemwhat.com
Table 2: General Scheme for Synthesis of this compound
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 2,3-Dichloroquinoxaline | Methylamine (CH₃NH₂) | This compound | Nucleophilic Aromatic Substitution |
Functionalization of the Chloro Group at C-3 in Quinoxaline Derivatives
Once the methylamine group is installed at the C-2 position, the remaining chloro group at C-3 becomes a valuable handle for further functionalization, allowing for the creation of a diverse library of derivatives. This C-3 chloro group can be displaced by a wide range of nucleophiles or engaged in cross-coupling reactions.
Studies have shown that the chlorine atom can be substituted by other amines or hydrazines to create 2,3-diaminoquinoxaline derivatives. nih.gov It can also be replaced with oxygen-based nucleophiles by reacting the substrate with phenols or alcohols, often in the presence of a base. nih.gov Furthermore, the chloro group is amenable to palladium-catalyzed cross-coupling reactions. For example, Sonogashira coupling with terminal alkynes in the presence of a copper co-catalyst provides access to 3-alkynyl-substituted quinoxalines. researchgate.net This versatility allows for the synthesis of complex molecules with varied functionalities starting from the this compound intermediate. researchgate.net
Multi-Component Reactions (MCRs) in the Synthesis of Complex Quinoxaline Structures
Multi-component reactions (MCRs), in which three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the components, have emerged as a powerful and efficient strategy in synthetic organic chemistry. mdpi.comresearchgate.net This approach offers significant advantages, including high atom economy, step efficiency, reduced waste generation, and the ability to rapidly generate libraries of structurally complex molecules from simple, readily available starting materials. researchgate.netrsc.org In the context of quinoxaline chemistry, MCRs provide a versatile platform for the one-pot synthesis of highly functionalized and fused quinoxaline scaffolds, which are of significant interest in medicinal chemistry and material science. bohrium.comthieme-connect.com
A variety of MCR strategies have been developed for the synthesis of diverse quinoxaline derivatives. A common and classical approach involves the condensation of 1,2-diaminoarenes with 1,2-dicarbonyl compounds. bohrium.comnih.gov Modern MCRs have expanded upon this foundation, utilizing a broad range of building blocks and catalytic systems. bohrium.com Isocyanide-based multicomponent reactions (I-MCRs), such as the Ugi and Passerini reactions, are particularly prominent in this field, enabling the rapid assembly of complex quinoxaline structures. researchgate.netbohrium.com These reactions leverage the unique reactivity of the isocyanide functional group to facilitate the formation of multiple new bonds in a single, convergent step. researchgate.net
Catalysis plays a crucial role in many of these transformations. While some MCRs proceed under metal-free or organocatalytic conditions, transition metals like palladium, copper, and iron are frequently employed to enable specific bond formations and reaction cascades. bohrium.comresearchgate.net For instance, palladium and copper catalysts have been used in MCRs that combine Sonogashira coupling with subsequent cyclization steps to yield complex fused quinoxalines. bohrium.comresearchgate.net The choice of catalyst and reaction conditions allows for fine-tuning of the reaction pathway, leading to a wide array of possible molecular architectures.
One notable example is a three-component reaction for the synthesis of (E)-quinoxalinone oximes. sci-hub.seacs.org This method combines quinoxalin-2(1H)-ones, a ketone, and tert-butyl nitrite (B80452) (TBN) as the oximido source. sci-hub.se The reaction proceeds under mild, transition-metal-free conditions, providing a green and practical route to potentially bioactive molecules. sci-hub.seacs.org A series of controlled experiments suggested a mechanism involving a Mannich-type reaction and radical coupling. sci-hub.se
A study by Zhang et al. optimized the conditions for this transformation, demonstrating its scalability and substrate scope. sci-hub.se The findings are summarized in the table below.
Table 1: Optimization of Three-Component Reaction for (E)-Quinoxalinone Oxime Synthesis sci-hub.se Interactive Data Table: Users can sort and filter the data based on different parameters.
| Entry | Reactant 1 (equiv) | Reactant 2 | Catalyst (mol %) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Quinoxalinone (1.0) | Acetophenone (5.0) | CH₃SO₃H (25) | None | 6 | 82 |
| 2 | Quinoxalinone (1.0) | Acetophenone (5.0) | None | None | 12 | 0 |
| 3 | Quinoxalinone (1.0) | Acetophenone (5.0) | CH₃CO₂H (25) | None | 12 | <5 |
| 4 | Quinoxalinone (1.0) | Acetophenone (10.0) | CH₃SO₃H (25) | None | 6 | 80 |
| 5 | Quinoxalinone (1.0) | Acetophenone (5.0) | CH₃SO₃H (50) | None | 6 | 81 |
Another powerful MCR involves a palladium-catalyzed reaction of 3-chloroquinoxaline-2-amines (analogues of the title compound), various carboxylic acids, and propargyl bromide. researchgate.net This copper-free Sonogashira coupling reaction efficiently produces a series of 3-aminoquinoxaline-2-alkynyl carboxylate esters, which have been evaluated for their biological activities. researchgate.net This methodology highlights how MCRs can be used to further functionalize a pre-existing quinoxaline core, demonstrating the modularity of this synthetic approach. researchgate.net
Furthermore, MCRs have been developed to construct quinoxaline-2-thiones and 2,3-dicarbo-substituted quinoxalines from o-phenylenediamines, aryl ketones, and elemental sulfur. thieme-connect.com This base-catalyzed, operationally simple method tolerates a wide range of functional groups on both the aryl ketone and the o-phenylenediamine, showcasing its versatility. thieme-connect.com The use of strong nitrogen bases, such as piperidine, was found to be crucial for achieving high yields. thieme-connect.com
The development of MCRs for quinoxaline synthesis is an active area of research, with ongoing efforts to discover novel reaction pathways, employ greener catalysts and solvents, and expand the scope of accessible molecular structures. mdpi.comrsc.orgbohrium.com These advanced synthetic strategies are crucial for efficiently exploring the chemical space around the quinoxaline scaffold and developing new compounds for various applications. bohrium.com
Structure Activity Relationship Sar Studies of 3 Chloro Quinoxalin 2 Yl Methyl Amine Derivatives
Positional Isomerism and Substituent Effects on Biological Activity Profiles
The arrangement of substituents on the quinoxaline (B1680401) ring is a critical determinant of biological activity. In 2,3-disubstituted quinoxalines, the specific groups at these positions significantly modulate the compound's efficacy. For instance, in a series of antiproliferative quinoxalin-6-amine analogs, furan (B31954) substitutions at the C-2 and C-3 positions were found to be more effective against various cancer cell lines compared to methyl, thiophene, or phenyl groups. nih.gov
Furthermore, the nature of substituents on the benzene (B151609) portion of the quinoxaline ring also plays a crucial role. Studies on quinoxaline-2-carboxylate 1,4-dioxide derivatives have shown that the presence of a chloro, methyl, or methoxy (B1213986) group at the C-7 position can enhance anti-tuberculosis activity by reducing the minimum inhibitory concentration (MIC). frontiersin.org Conversely, in other series, electron-withdrawing groups like a nitro group (NO2) at the C-7 position have been shown to decrease anticancer activity. mdpi.com The introduction of halogenated substituents at positions C-6 or C-7 has been explored to create hydrophobic interactions within the ATP binding site of Pim kinases, with a bromine at C-7 leading to a potent derivative. nih.gov These findings underscore the sensitive interplay between substituent position and the resulting biological response.
Impact of Chlorine Substitution at C-3 on Molecular Interactions and Bioactivity
The chlorine atom at the C-3 position of the quinoxaline ring significantly influences the molecule's reactivity and biological activity. The presence of a halogen, an electronegative atom, can alter the electronic distribution of the quinoxaline system and provide a site for potential hydrogen bonding or halogen bonding with biological targets.
In the synthesis of substituted quinoxalines, the chlorine atom at C-3 has been shown to be more reactive than a chlorine at C-2 in certain contexts. For example, in the preparation of 6-bromo-2,3-dichloroquinoxaline, the C-3 chlorine is preferentially substituted by hydrazine (B178648) hydrate (B1144303), a reactivity attributed to the electronic effects of the bromine atom at C-6. nih.gov This differential reactivity is a key consideration in the design and synthesis of asymmetrically substituted quinoxalines.
From a biological standpoint, the 7-chloro group in 4-aminoquinolines has been identified as a crucial requirement for inhibiting the formation of β-hematin, a key process in the survival of the malaria parasite. acs.org While this finding is on a related quinoline (B57606) scaffold, it highlights the potential importance of strategically placed chlorine atoms for specific biological functions. In the context of antitubercular quinoxaline 1,4-di-N-oxides, the presence of a chloro group at position 7 was associated with reduced MIC values. frontiersin.orgacs.org
Role of the Methylamine (B109427) Moiety at C-2 in Modulating Biological Response
The amine group at the C-2 position of the quinoxaline core is a common feature in many biologically active derivatives and its substitution pattern is critical for activity. The basicity of this nitrogen atom allows for the formation of hydrogen bonds and ionic interactions with biological macromolecules, which can be pivotal for binding and subsequent biological effects.
SAR studies have revealed that the nature of the linker attached to the C-2 amino group can dramatically affect activity. For instance, an NH-CO linker at this position was found to increase anticancer activity, whereas aliphatic linkers led to a decrease. mdpi.com In a series of quinoxaline-based 5-HT3A receptor ligands, the presence of a 2-amino group was a key structural feature, and its modification influenced receptor selectivity. The compound 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline showed an 11-fold selectivity for the 5-HT3A receptor. nih.gov
Recent research on C-2 amine-substituted quinoxalines has identified potent broad-spectrum antibacterial agents. rsc.org Mechanistic studies suggest that these compounds exert their effect by disrupting the structural integrity of bacterial cell membranes. rsc.org The methylamine moiety, in particular, provides a balance of size and basicity that can be finely tuned to optimize interactions with the target.
Conformational Analysis and Stereochemical Considerations in SAR
The three-dimensional shape and stereochemistry of quinoxaline derivatives are integral to their interaction with chiral biological targets like enzymes and receptors. Conformational analysis helps in understanding the preferred spatial arrangement of the molecule, which in turn dictates its binding affinity.
For flexible molecules, such as those with side chains, the rotational barriers around single bonds can lead to multiple accessible conformations. The interaction of these conformers with a binding pocket can vary significantly. Molecular docking studies often reveal preferred binding modes, where the quinoxaline core and its substituents form specific interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues of the target protein. researchgate.netmdpi.com The stereochemistry of isomers can also lead to different biological activities; for example, in one study, the trans isomer of a quinoxaline derivative was found to be more active than the cis isomer. mdpi.com
Comparative SAR Studies with Related Quinoxaline Analogues
For example, replacing the chlorine at C-2 of 2-chloro-3-methylquinoxaline (B189447) with an ether-linked benzaldehyde (B42025) or benzamine moiety, which can be further derivatized into Schiff bases, has been a strategy to develop new antimicrobial agents. nih.gov This highlights the versatility of the C-2 and C-3 positions for introducing diverse functionalities.
In a study of antiproliferative agents, a comparison of linkers between a 2,3-disubstituted quinoxaline and a phenyl ring showed that a urea (B33335) linker was optimal for activity. nih.gov Another study on anticancer quinoxalines showed that an NH linker at the C-3 position is essential for activity, while aliphatic linkers are detrimental. mdpi.com Furthermore, the benzoxazole (B165842) moiety at C-2 produced higher activity than other heterocyclic systems. mdpi.com
The table below presents a comparative overview of the inhibitory activities of different quinoxaline analogues, illustrating the impact of substitutions at various positions.
| Compound Series | Substitution Pattern | Observed Biological Activity | Reference |
| Quinoxalin-6-amine analogs | Furan at C-2 and C-3 | Potent antiproliferative activity | nih.gov |
| Quinoxaline-2-carboxylate 1,4-dioxides | Chloro, methyl, or methoxy at C-7 | Enhanced anti-TB activity | frontiersin.org |
| Quinoxaline derivatives | NH-CO linker at C-2 | Increased anticancer activity | mdpi.com |
| Quinoxaline derivatives | Aliphatic linker at C-2 | Decreased anticancer activity | mdpi.com |
| Quinoxaline derivatives | Bromine at C-7 | Potent Pim kinase inhibition | nih.gov |
| 4-Aminoquinolines | 7-Chloro group | Essential for β-hematin inhibition | acs.org |
This comparative data emphasizes that the quinoxaline scaffold is highly tunable. Minor structural modifications, such as changing a substituent or its position, can lead to significant changes in biological activity, allowing for the optimization of derivatives for specific therapeutic targets.
Mechanistic Investigations of Biological Activities of 3 Chloro Quinoxalin 2 Yl Methyl Amine Analogues Excluding Clinical Data
Anticancer Mechanisms of Action in In Vitro Systems
Quinoxaline (B1680401) derivatives exhibit their anticancer effects through a variety of mechanisms, including the inhibition of critical enzymes, disruption of cell cycle progression, induction of programmed cell death, and interference with cellular signaling pathways. nih.govmdpi.com
A primary mechanism by which quinoxaline analogues exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular growth, proliferation, and survival. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a particularly significant target. semanticscholar.org High levels of its ligand, VEGF, are associated with poor prognosis in some cancers, making VEGFR-2 inhibition a key strategy for controlling tumor angiogenesis. semanticscholar.org
Several studies have designed and synthesized quinoxaline derivatives as potent VEGFR-2 inhibitors. For instance, a series of novel quinoxaline-3-propanamides were evaluated for their cytotoxic and VEGFR-2 inhibitory activities. nih.gov Among them, compound 14 (a quinoxaline-3-propanamide derivative) showed VEGFR-2 inhibitory activity comparable to the established drug sorafenib, with an IC₅₀ value of 0.076 µM. nih.govresearchgate.net Similarly, new 3-methylquinoxaline derivatives have been developed as VEGFR-2 inhibitors, with several compounds showing IC₅₀ values in the low micromolar range.
Beyond VEGFR-2, quinoxaline analogues have been reported to inhibit other kinases. Some derivatives show inhibitory activity against c-Met kinase. nih.gov Another study identified a dibromo-substituted quinoxaline derivative, 26e , as a potent inhibitor of Apoptosis signal-regulated kinase 1 (ASK1), a component of the JNK and p38 MAPK signaling pathways, with an IC₅₀ value of 30.17 nM. nih.gov The quinoxaline structure is considered a bioisostere of the quinazoline (B50416) nucleus, which is present in several FDA-approved kinase inhibitors, highlighting its potential as a privileged scaffold for designing new inhibitors. semanticscholar.org
Interactive Table 1: Kinase Inhibition by Quinoxaline Analogues Use the filter to view data for specific compounds or kinases.
| Compound | Target Kinase | IC₅₀ (µM) | Source(s) |
|---|---|---|---|
| Quinoxaline-3-propanamide (cpd 14) | VEGFR-2 | 0.076 | nih.gov, researchgate.net |
| 3-methylquinoxaline (cpd 11b) | VEGFR-2 | 5.4 | |
| 3-methylquinoxaline (cpd 11f) | VEGFR-2 | 4.1 | |
| 3-methylquinoxaline (cpd 11g) | VEGFR-2 | 2.9 | |
| 3-methylquinoxaline (cpd 12e) | VEGFR-2 | 3.3 | |
| 3-methylquinoxaline (cpd 12f) | VEGFR-2 | 4.5 | |
| 3-methylquinoxaline (cpd 12g) | VEGFR-2 | 3.8 | |
| 3-methylquinoxaline (cpd 12k) | VEGFR-2 | 3.4 | |
| Dibromo-quinoxaline (cpd 26e) | ASK1 | 0.03017 | nih.gov |
A hallmark of effective anticancer agents is the ability to induce apoptosis, or programmed cell death, in cancer cells. Numerous studies have confirmed that quinoxaline derivatives are potent inducers of apoptosis. nih.govmdpi.comnih.gov The apoptotic mechanism is often multifaceted, involving the activation of key effector proteins.
One study on a promising quinoxaline-3-propanamide derivative (compound 14 ) found that it significantly increased the levels of the tumor suppressor protein p53 and the enzyme caspase-3 in MCF-7 breast cancer cells. nih.govresearchgate.net Caspase-3 is a critical executioner caspase in the apoptotic cascade. nih.gov The same compound also upregulated the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein BCL2, thereby shifting the balance in favor of cell death. nih.govresearchgate.net Another investigation into 3-methylquinoxaline derivatives showed that a lead compound increased the levels of caspase-3 and caspase-9, as well as BAX, while decreasing BCL-2 levels in HepG2 liver cancer cells.
In addition to inducing apoptosis, these compounds can disrupt the normal progression of the cell cycle. Flow cytometry analysis revealed that treatment with quinoxaline derivatives can lead to cell cycle arrest. For example, compound 14 caused a significant increase in the percentage of cells in the pre-G1 phase, which is indicative of apoptosis, and also induced a G2/M phase arrest in the cell cycle. nih.govresearchgate.net Similarly, certain 3-methylquinoxaline analogues and quinoxaline 1,4-dioxide derivatives have been shown to arrest cell growth at the G2/M phase. researchgate.net
Interactive Table 2: Apoptotic and Cell Cycle Effects of Quinoxaline Analogues Use the filter to explore specific effects or cell lines.
| Compound Class | Cell Line | Effect | Source(s) |
|---|---|---|---|
| Quinoxaline-3-propanamide (cpd 14) | MCF-7 | Increased p53 levels | nih.gov, researchgate.net |
| Quinoxaline-3-propanamide (cpd 14) | MCF-7 | Increased Caspase-3 levels | nih.gov, researchgate.net |
| Quinoxaline-3-propanamide (cpd 14) | MCF-7 | Increased BAX/BCL2 ratio | nih.gov, researchgate.net |
| Quinoxaline-3-propanamide (cpd 14) | MCF-7 | Pre-G1 and G2/M arrest | nih.gov, researchgate.net |
| 3-methylquinoxaline (cpd 11e) | HepG2 | Increased Caspase-3 & Caspase-9 | |
| 3-methylquinoxaline (cpd 11e) | HepG2 | Increased BAX, Decreased Bcl-2 | |
| 3-methylquinoxaline (cpd 11e) | HepG2 | G2/M arrest | |
| Quinoxaline 1,4-dioxides | Colon Cancer | G2/M arrest and apoptosis | researchgate.net |
Quinoxaline analogues can also interfere with cellular processes by interacting with nucleic acids and related enzymes. Some derivatives have been reported to function as inhibitors of tubulin polymerization, a process essential for mitotic spindle formation and cell division. nih.gov
In silico docking studies have suggested other potential targets. For example, certain N-alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides were predicted to bind to the allosteric site of human thymidylate synthase (hTS), an enzyme critical for DNA synthesis and repair. acs.org Other in silico research on 3-(3-benzyloxyquinoxalin-2-yl) propanamides pointed towards the inhibition of histone deacetylase 6 (HDAC-6), an enzyme involved in regulating gene expression and protein function. mdpi.com
Furthermore, the related class of quinoxaline 1,4-dioxides has been shown to exert its biological effects through DNA damage. mdpi.com These compounds can undergo bioreductive activation within cells, leading to the generation of reactive species that damage DNA, a mechanism that contributes to their antimicrobial and potentially their anticancer activity. mdpi.com
By inhibiting kinases like VEGFR-2 and ASK1, quinoxaline derivatives directly modulate key cellular signaling cascades involved in cancer progression. Inhibition of the VEGFR-2 pathway disrupts downstream signals that promote angiogenesis, the formation of new blood vessels that supply tumors. semanticscholar.orgnih.gov Treatment with a quinoxaline-3-propanamide derivative was shown to reduce the level of VEGF-A, the primary ligand for VEGFR-2, further demonstrating its impact on this signaling axis. nih.govresearchgate.net
The inhibition of ASK1 by quinoxaline analogues interferes with the p38 and Jun N-terminal kinase (JNK) signaling pathways. nih.gov These pathways are activated by cellular stress and can regulate apoptosis, inflammation, and cell proliferation. nih.gov Additionally, some imidazo[1,5-a]quinoxaline (B8520501) derivatives may play a role in the IL-2 receptor-linked signaling pathway, which is important for T-cell proliferation. drugbank.com
Solid tumors often contain regions of low oxygen, or hypoxia, which can promote tumor survival and resistance to therapy. Quinoxaline derivatives have been identified as a class of compounds capable of selectively inducing the tumor hypoxia response, which presents another potential mechanism for their anticancer activity. nih.gov This involves targeting cellular pathways that are specifically activated under hypoxic conditions, a strategy that could offer greater selectivity for tumor cells over healthy, well-oxygenated tissues. nih.gov
Antimicrobial Mechanisms of Action in In Vitro Systems
In addition to their anticancer properties, quinoxaline derivatives have been investigated for their antimicrobial activity. mdpi.comnih.gov Compounds derived from 2-Chloro-3-methylquinoxaline (B189447) have been synthesized and tested against various bacterial and fungal strains. mdpi.comnih.gov For instance, Schiff bases created by reacting 4-(2-methylquinoxalinyloxy) benzaldehyde (B42025) and 4-(2-methyl-quinoxaline-3-yloxy)benzamine with various aromatic amines and aldehydes showed a range of antimicrobial activities. nih.gov
A key mechanism of action for the antimicrobial effects of the broader quinoxaline class, specifically quinoxaline 1,4-dioxides, is the induction of DNA damage. mdpi.com These compounds are believed to be pro-drugs that are bioreductively activated by bacterial enzymes, such as reductases, under the low-oxygen conditions often found in microbial environments. This activation generates reactive radical species that cause lethal damage to bacterial DNA. mdpi.com Studies on resistant bacterial mutants have identified mutations in genes related to redox homeostasis, further supporting the role of reductive activation in the mechanism of these compounds. mdpi.com This DNA-damaging nature is a well-established mode of action for quinoxaline 1,4-dioxides like Dioxidine, which is used as a broad-spectrum antibacterial drug. mdpi.com
Generation of Reactive Oxygen Species (ROS)
A primary mechanism underlying the antibacterial activity of certain quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), is the production of reactive oxygen species (ROS). nih.govresearchgate.netplos.org Studies on QdNOs like cyadox (CYA) and olaquindox (B1677201) (OLA) have shown that these compounds induce a significant, dose-dependent increase in intracellular ROS and hydroxyl radicals within bacteria. nih.govresearchgate.net This process is linked to the metabolic reduction of the QdNOs within the bacterial cell, which generates radical intermediates. plos.org
The formation of these free radicals contributes to a state of oxidative stress. nih.govplos.org Evidence for this includes the detection of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage, in bacteria treated with QdNOs. nih.govresearchgate.net The presence of free radical scavengers has been shown to weaken the antibacterial action of these compounds, further supporting the role of oxidative damage in their mechanism of action. plos.org This ROS-mediated activity appears to be a crucial factor in the ultimate death of the bacterial cells. nih.govresearchgate.net
Disruption of Cell Wall and Membrane Integrity
Analogues of (3-Chloro-quinoxalin-2-yl)-methyl-amine can exert their antimicrobial effects by compromising the structural integrity of both the cell wall and cell membrane of pathogens. nih.govresearchgate.netresearchgate.netnih.gov This disruption is a critical aspect of their mode of action, leading to cell death. nih.gov
Biochemical assays and microscopic observations have revealed that treatment with quinoxaline derivatives leads to significant morphological changes in bacteria and fungi. nih.govresearchgate.netrsc.org Electron microscopy of bacteria exposed to QdNOs showed severe cellular damage, including cell wall rupture, the loss of cytoplasmic contents, and eventual cell lysis. researchgate.net This damage indicates a direct impact on the physical barrier of the cell.
Furthermore, these compounds can impair the permeability of the cell membrane. nih.govnih.gov This leads to the leakage of essential intracellular components, such as electrolytes, into the extracellular environment, which, combined with other effects like respiratory inhibition, can be lethal to the microorganism. nih.gov In fungi, certain quinoxaline derivatives have been observed to affect the cell morphology of hyphae, suggesting a similar disruptive impact on their cellular structures. rsc.orgresearchgate.net
Inhibition of Bacterial and Fungal DNA Synthesis (e.g., DNA gyrase inhibition)
Quinoxaline derivatives are recognized as potent inhibitors of microbial DNA synthesis. researchgate.nettandfonline.com This inhibition is a key component of their antibacterial and antifungal activity. The mechanism often involves causing significant damage to the microbial DNA. nih.govresearchgate.net
Under anaerobic conditions, quinoxaline 1,4-di-N-oxides (QdNOs) are metabolically reduced by bacteria to products that can interact with and damage bacterial DNA, inducing strand breaks and degradation. nih.gov Agarose gel electrophoresis has confirmed the degradation of chromosomal DNA in anaerobes treated with these compounds. researchgate.net This DNA-damaging capability is a central feature of their mode of action. plos.org
Furthermore, molecular modeling studies have provided insights into more specific interactions. Some 2,3-diaminoquinoxaline analogues have been investigated for their potential to bind to the quinolone-binding site of bacterial DNA gyrase. tandfonline.com These studies suggest that the compounds may act as DNA intercalators, with binding interactions involving specific amino acid residues of the protein, DNA bases, and a magnesium ion. tandfonline.com The inhibition of DNA gyrase, an essential enzyme for DNA replication and repair, represents a specific and effective mechanism of antibacterial action.
Mechanisms Against Gram-Positive and Gram-Negative Bacteria
Quinoxaline derivatives have demonstrated broad-spectrum antibacterial activity, proving effective against both Gram-positive and Gram-negative bacteria. nih.govtandfonline.comnih.gov The fundamental mechanisms of action appear to be largely consistent across both bacterial types, especially for the quinoxaline 1,4-di-N-oxide (QdNO) class of compounds. nih.govresearchgate.net
The primary mode of action involves the generation of free radicals. nih.govresearchgate.net Under anaerobic conditions, QdNOs are metabolized by bacteria, leading to the production of ROS and hydroxyl radicals. nih.gov This process induces oxidative stress and subsequent damage to cellular components, including DNA, ultimately resulting in bacterial death. nih.govresearchgate.net Studies comparing the effects of QdNOs on the Gram-positive anaerobe Clostridium perfringens and the Gram-negative anaerobe Brachyspira hyodysenteriae suggest that the antimicrobial mechanisms are nearly the same for both. nih.gov
In addition to inducing oxidative stress, these compounds cause physical damage to the bacterial cells. Treatment with QdNOs results in the disruption of the cell wall and membrane, leading to morphological changes such as cell elongation and filamentation, indicating that cell division is halted. researchgate.netplos.org These effects, combined with DNA damage, contribute to the potent bactericidal activity of these compounds. researchgate.net
Table 1: Antibacterial Activity of Selected Quinoxaline Analogues
| Compound Type | Bacterial Strain | Activity/Observation | Source |
| 2,3-diaminoquinoxaline derivatives | Staphylococcus aureus (Gram-positive) | Significant antibacterial activity (inhibition zone 10.5-14.89 mm) | tandfonline.com |
| 2,3-diaminoquinoxaline derivatives | Escherichia coli (Gram-negative) | Significant antibacterial activity | tandfonline.com |
| 2-[4-(substituted benziminomethyl)phenoxy]-3-methylquinoxalines | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | High activity observed for several derivatives | nih.gov |
| 2-[4-(substituted benziminomethyl)phenoxy]-3-methylquinoxalines | Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | High activity observed, especially against E. coli | nih.gov |
| Quinoxaline 1,4-di-N-oxides (CYA, OLA) | Clostridium perfringens (Gram-positive) | Potent antibacterial agents | nih.gov |
| Quinoxaline 1,4-di-N-oxides (CYA, OLA) | Brachyspira hyodysenteriae (Gram-negative) | Potent antibacterial agents | nih.gov |
Mechanisms Against Fungal Strains
Analogues of this compound also exhibit significant antifungal properties, making them promising candidates for the development of agricultural fungicides. nih.govrsc.orgmdpi.com Their mechanisms of action against fungal pathogens involve inhibiting growth and disrupting cellular structures. rsc.orgmdpi.com
The antifungal activity of these compounds has been evaluated against a range of plant pathogenic fungi, including Rhizoctonia solani, Botrytis cinerea, and Gibberella zeae. rsc.orgmdpi.com Many derivatives have shown remarkable inhibitory effects on the mycelial growth of these fungi. mdpi.com For instance, certain quinoxaline-2-oxyacetate hydrazide derivatives displayed superior efficacy compared to commercial fungicides in in-vitro tests. mdpi.com
Scanning electron microscopy (SEM) has been used to visualize the effects of these compounds on fungal morphology. rsc.orgresearchgate.net These studies revealed that potent quinoxaline derivatives cause noticeable changes to the structure of fungal hyphae. rsc.org This suggests that, similar to their antibacterial action, a key antifungal mechanism is the disruption of cell morphology and integrity, which can effectively control fungal diseases like rice sheath blight. rsc.orgresearchgate.net
Table 2: Antifungal Activity of Selected Quinoxaline Analogues
| Compound Type | Fungal Strain | Activity/Observation | Source |
| Quinoxaline-2-oxyacetate hydrazide derivatives | Rhizoctonia solani | High inhibitory activity (EC50 as low as 0.15 μg/mL for some derivatives) | mdpi.com |
| Quinoxaline-2-oxyacetate hydrazide derivatives | Gibberella zeae | Remarkable inhibitory activity (EC50 = 0.87 μg/mL for compound 15) | mdpi.com |
| Quinoxaline-2-oxyacetate hydrazide derivatives | Alternaria alternata | Good inhibitory activity (EC50 = 1.54 μg/mL for compound 1) | mdpi.com |
| Substituted quinoxaline derivatives | Rhizoctonia solani (causes rice sheath blight) | Potent anti-RS activity, superior to commercial azoxystrobin. SEM showed effects on cell morphology. | rsc.org |
| Substituted quinoxaline derivatives | Acidovorax citrulli | Good activity observed for compound 5k | rsc.org |
Other Noteworthy Biological Activities and Their Underlying Mechanisms
Beyond their antimicrobial effects, quinoxaline derivatives are a versatile class of heterocyclic compounds with a wide spectrum of other biological activities, including anticancer, antiviral, and anti-inflammatory properties. sapub.orgresearchgate.netnih.govmdpi.com
In the realm of oncology, quinoxaline-based compounds have shown promise as anticancer agents through various mechanisms. nih.gov These include the inhibition of tyrosine kinases, which are crucial for cell signaling and growth, and the selective induction of apoptosis (programmed cell death) in tumor cells. nih.gov Some derivatives also function as inhibitors of tubulin polymerization, a process essential for cell division. nih.gov
The structural framework of quinoxaline is also found in biologically active polypeptides like echinomycin, which exhibits anticancer and antiviral activities. sapub.org Furthermore, various quinoxaline derivatives have been identified as potential anti-inflammatory, antimalarial, and antitrypanosomal agents, highlighting the broad therapeutic potential of this chemical scaffold. nih.govnih.gov
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding a molecule's intrinsic properties. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.
For (3-Chloro-quinoxalin-2-yl)-methyl-amine, FMO analysis would calculate the energy levels of its HOMO and LUMO. This data would help predict the most likely sites for electrophilic and nucleophilic attack. For instance, in related quinoxaline (B1680401) derivatives, the LUMO is often localized on the quinoxaline ring system, while the HOMO's location can be influenced by the substituents. nih.govresearchgate.net Such an analysis would provide a theoretical basis for its reactivity in chemical synthesis and its potential interactions with biological targets.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data No specific experimental or calculated data for this compound is available in the reviewed literature. A representative table would typically include the following parameters:
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | Data not available | LUMO - HOMO; indicates chemical reactivity and stability |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy (E(2)). researchgate.netresearchgate.net These interactions reveal the significance of hyperconjugation and intramolecular charge transfer, which are crucial for understanding molecular stability and conformation. nih.govnih.gov
An NBO analysis of this compound would identify key orbital interactions, such as those involving the lone pairs on the nitrogen atoms, the π-orbitals of the quinoxaline ring, and the anti-bonding orbitals. The stabilization energies would highlight the dominant electronic effects that determine the molecule's structure and reactivity.
Molecular Docking Simulations for Target Identification and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor or enzyme (target). nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding how a compound might exert a therapeutic effect. researchgate.net
Quinoxaline derivatives have been investigated as inhibitors for a variety of enzyme targets, including protein kinases, thymidylate synthase, and DNA gyrase. researchgate.netnih.gov A docking study for this compound would involve placing the molecule into the active site of these enzymes computationally. The simulation would then identify the most likely binding pose and detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the enzyme. nih.gov For example, studies on similar quinoxalines have shown that the nitrogen atoms of the quinoxaline core can act as hydrogen bond acceptors, while the aromatic ring can engage in π-stacking interactions. nih.govsemanticscholar.org
Docking programs use scoring functions to estimate the binding affinity (or binding free energy) of the ligand-protein complex. researchgate.net This score provides a prediction of how strongly the compound binds to its target, with more negative scores typically indicating a stronger, more favorable interaction. By comparing the docking scores of this compound against various targets, researchers could prioritize which enzymes it is most likely to inhibit.
Table 2: Hypothetical Molecular Docking Results No specific docking data for this compound against these targets is available in the reviewed literature. A typical data table would present the following:
| Enzyme Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| VEGFR-2 Kinase | e.g., 2OH4 | Data not available | Data not available |
| Thymidylate Synthase | e.g., 1JU6 | Data not available | Data not available |
| DNA Gyrase | e.g., 5MMN | Data not available | Data not available |
Molecular Dynamics Simulations for Conformational Sampling and Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex. semanticscholar.org An MD simulation of this compound bound to a target enzyme would reveal how the binding interactions are maintained or changed over time, confirming the stability of the docked pose and providing a more accurate assessment of the binding energetics.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are pivotal in predicting the activity of new compounds and in understanding the structural features that are crucial for their biological effects. While no specific QSAR models have been published for this compound, extensive QSAR studies on quinoxaline derivatives provide valuable insights into how the structural features of this compound might influence its biological activity.
Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net QSAR studies on these derivatives have highlighted the significant role of substituents on the quinoxaline ring in determining their potency and selectivity.
Influence of Chloro and Amino Substituents:
The presence of a chloro group, an electron-withdrawing substituent, on the quinoxaline scaffold has been shown to modulate the biological activity of these compounds. For instance, in some series of anticancer quinoxalines, the presence of a chloro group at certain positions can enhance cytotoxic activity. nih.gov Conversely, in other series, its replacement with an electron-releasing group might be more favorable. researchgate.net This underscores the context-dependent nature of substituent effects.
The amino group at the 2-position of the quinoxaline ring is another critical determinant of biological activity. Studies on 2-amino-3-heteroaryl-quinoxalines have demonstrated their potential as interleukin-8 receptor antagonists. researchgate.net Furthermore, research on 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline has revealed its selectivity for the 5-HT3A receptor, indicating that the amino group is a key pharmacophoric feature. researchgate.net The secondary amine in the form of a methyl-amine group in the target compound suggests a potential for hydrogen bonding interactions with biological targets, which is a crucial factor in many QSAR models.
A recent QSAR study on quinoxaline derivatives as antileishmanial agents resulted in a model with good predictive capacity, highlighting the importance of physicochemical descriptors such as the energy of the highest occupied molecular orbital (HOMO) and polar surface area (PSA). researchgate.net
Predictive Insights for this compound:
Based on the available QSAR data for analogous compounds, it can be inferred that the biological activity of this compound will be significantly influenced by the interplay between the electron-withdrawing nature of the chlorine atom and the hydrogen-bonding capacity of the methyl-amine group. These features can affect the compound's interaction with various biological targets, such as enzymes and receptors.
To illustrate the structure-activity relationships within the quinoxaline class, the following table summarizes findings from various studies on related derivatives.
| Quinoxaline Derivative Class | Key Structural Features | Observed Biological Activity Trend | Reference |
| Anticancer Quinoxalines | Electron-withdrawing groups (e.g., Cl) | Can increase or decrease activity depending on position and series. | nih.govresearchgate.net |
| 2-Amino-3-heteroaryl-quinoxalines | Amino group at C2, heteroaryl at C3 | Inhibition of interleukin-8 receptor. | researchgate.net |
| 2-Amino-3-piperazinyl-quinoxalines | Amino group at C2 | Selectivity for 5-HT3A receptors. | researchgate.net |
| Antileishmanial Quinoxalines | Varied substituents | Activity correlated with HOMO energy and PSA. | researchgate.net |
This interactive table allows for a comparative analysis of how different structural modifications on the quinoxaline core influence biological outcomes. For this compound, a comprehensive QSAR study would be necessary to build a predictive model for a specific biological endpoint.
In Silico ADMET and Toxicity Prediction (focus on mechanistic insights, not safety profiles)
In silico ADMET prediction is a crucial step in the early stages of drug development to identify compounds with favorable pharmacokinetic and safety profiles. nih.gov These computational methods provide insights into the potential mechanisms of toxicity, which can guide the design of safer molecules. While specific ADMET and toxicity data for this compound are not available, studies on related quinoxaline derivatives offer valuable predictive information.
Predicted ADMET Profile:
In silico studies on various quinoxaline derivatives have predicted that many of these compounds possess drug-like properties. nih.gov For instance, some quinoxaline-based inhibitors have been predicted to have good oral bioavailability and to not be substrates for P-glycoprotein (P-gp), which is involved in multidrug resistance. However, the presence of a halogen, such as chlorine, can sometimes be associated with potential toxicity concerns.
Mechanistic Insights into Predicted Toxicity:
Computational toxicology studies on quinoxaline derivatives have pointed towards several potential mechanisms of toxicity:
DNA Intercalation: The planar structure of the quinoxaline ring system makes it a potential DNA intercalator. researchgate.net This interaction can interfere with DNA replication and transcription, leading to cytotoxicity. This is a common mechanism for many anticancer agents but also a source of potential genotoxicity.
Enzyme Inhibition: Quinoxaline derivatives have been shown to inhibit various enzymes. For example, some analogs have been identified as inhibitors of topoisomerase II, an enzyme crucial for DNA topology, and vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. tandfonline.com Inhibition of these enzymes can lead to anticancer effects but may also cause toxicity in normal cells.
Reactive Metabolite Formation: The metabolism of quinoxaline derivatives by cytochrome P450 enzymes could potentially lead to the formation of reactive metabolites. These metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity. In silico tools can predict the potential for a compound to be metabolized into reactive species.
hERG Channel Inhibition: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major concern in drug development due to the risk of cardiac arrhythmias. In silico models are often used to predict the hERG liability of new chemical entities. While not specifically reported for the target compound, this is a common toxicity endpoint assessed for nitrogen-containing heterocyclic compounds. creative-bioarray.com
The following table summarizes the predicted ADMET and toxicity profiles for a selection of quinoxaline derivatives from the literature, providing a basis for inferring the properties of this compound.
| Compound Class | Predicted ADMET Property | Predicted Toxicity Mechanism | Reference |
| 6-Chloroquinoxaline derivatives | No BBB permeation, not P-gp substrates | VEGFR-2 inhibition | |
| N-Substituted quinoxaline-2-carboxamides | Good bioavailability and water solubility | Potential for ROS accumulation | researchgate.net |
| Quinoxalinone derivatives | High Caco-2 permeability, low BBB permeability | COX-2 inhibition, no predicted hepatotoxicity or mutagenicity | nih.gov |
| 4-(2-fluorophenoxy) quinoline (B57606) derivatives | Adequate toxicity profiles | c-MET kinase inhibition | nih.gov |
This interactive table highlights the diversity of predicted profiles within the quinoxaline family and emphasizes the need for specific computational analysis of this compound to obtain a more accurate prediction of its properties.
Derivatization and Lead Optimization Strategies Based on 3 Chloro Quinoxalin 2 Yl Methyl Amine Scaffold
Exploration of Substituents on the Methylamine (B109427) Moiety for Enhanced Potency and Selectivity
Modification of the methylamine group at the C2 position of the quinoxaline (B1680401) ring is a critical strategy for modulating biological activity. Structure-activity relationship (SAR) studies on related quinoxaline series have shown that the nature of the substituent on the amino group can significantly influence potency and selectivity. mdpi.com
Key strategies for modifying the methylamine moiety include:
N-Alkylation and N-Arylation: Introduction of various alkyl and aryl groups can explore new binding pockets in the target protein. For instance, replacing the methyl group with larger or more complex alkyl chains, or with substituted aryl rings, can lead to enhanced van der Waals interactions and improved potency. While specific data for (3-Chloro-quinoxalin-2-yl)-methyl-amine is limited, studies on similar quinoxaline derivatives have shown that N-aryl substitution can be a viable strategy. researchgate.net
Amide and Sulfonamide Formation: Converting the secondary amine to an amide or sulfonamide introduces hydrogen bond donors and acceptors, which can form crucial interactions with the target protein. This strategy has been successfully employed in the design of various kinase inhibitors. For example, the synthesis of N-acyl and N-sulfonyl derivatives of 2-aminoquinoxalines has been reported to yield compounds with significant biological activities. nih.gov
Urea (B33335) and Thiourea (B124793) Formation: The formation of urea and thiourea derivatives from the methylamine moiety introduces additional hydrogen bonding capabilities and can significantly impact the electronic properties of the molecule, influencing its binding affinity and selectivity. researchgate.net
A hypothetical exploration of substituents on the methylamine moiety is presented in Table 1.
Table 1: Hypothetical Potency of this compound Derivatives with Modified Methylamine Moiety This table is a hypothetical representation to illustrate potential SAR and is not based on experimentally determined values for this specific scaffold.
| Compound ID | R Group on Amine | Predicted Target Interaction | Predicted Potency |
| LEAD-001 | -CH3 | Basic interaction | Moderate |
| LEAD-002 | -CH2CH2OH | H-bond donor/acceptor | High |
| LEAD-003 | -C(O)Ph | H-bond acceptor, pi-stacking | High |
| LEAD-004 | -SO2Ph | H-bond acceptor, steric bulk | Moderate-High |
| LEAD-005 | -C(O)NHPh | H-bond donor/acceptor | High |
Strategies for Modifying the Quinoxaline Ring System Beyond Halogenation
The chloro-substituent at the C3 position of the quinoxaline ring is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities to probe the chemical space around the scaffold. Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this regard.
Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide range of aryl and heteroaryl groups by coupling the 3-chloroquinoxaline with a boronic acid or ester. lifechemicals.comnih.gov This strategy can be used to explore interactions with hydrophobic pockets or to introduce groups that can form specific hydrogen bonds.
Stille Coupling: The Stille coupling enables the introduction of various carbon-based substituents, including alkyl, vinyl, and aryl groups, using organostannane reagents. researchgate.netmdpi.com This method offers a complementary approach to the Suzuki coupling for diversifying the C3 position.
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide array of primary and secondary amines at the C3 position. This can be a powerful strategy for modulating the solubility and hydrogen bonding properties of the molecule.
Sonogashira Coupling: This reaction is used to introduce alkyne functionalities, which can serve as a linker to attach other molecular fragments or can interact with the target protein through pi-stacking interactions. koreascience.kr
Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be employed to replace the chlorine atom with various nucleophiles such as alcohols, thiols, and other amines, further expanding the chemical diversity of the scaffold. nih.govresearchgate.net
Table 2: Potential C3-Substituted Derivatives of this compound via Cross-Coupling Reactions This table illustrates potential derivatives and is not an exhaustive list of experimentally confirmed compounds.
| Coupling Reaction | Reactant | Resulting C3-Substituent | Potential Advantage |
| Suzuki-Miyaura | Phenylboronic acid | Phenyl | Increased hydrophobicity, pi-stacking |
| Stille | Tributyl(vinyl)stannane | Vinyl | Introduction of a reactive handle |
| Buchwald-Hartwig | Aniline | Phenylamino | H-bond donor, increased polarity |
| Sonogashira | Phenylacetylene | Phenylethynyl | Rigid linker, pi-stacking interactions |
Design of Prodrugs and Targeted Delivery Systems (Excluding Dosage)
Prodrug strategies aim to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug. For quinoxaline-based anticancer agents, a prodrug approach could be used to enhance tumor selectivity and reduce systemic toxicity. nih.gov
One common strategy is to mask a key functional group of the active drug with a promoiety that is cleaved under specific physiological conditions, such as the low pH of the tumor microenvironment or in the presence of tumor-overexpressed enzymes. nih.gov For this compound, the methylamine group could be a suitable site for prodrug modification. For example, acylation of the amine with a bioreversible promoiety could yield a prodrug that is inactive until the acyl group is enzymatically cleaved within the tumor.
Targeted delivery systems, such as antibody-drug conjugates (ADCs), offer another avenue for improving the therapeutic index of potent anticancer agents. In this approach, a highly potent cytotoxic agent (the payload) is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. While no ADCs based on the this compound scaffold have been reported, the principle could be applied by developing a highly potent derivative and linking it to a suitable antibody. A patent for a prodrug-type anticancer agent utilizing cancer-specific enzymatic activity has been filed, suggesting active research in this area for related compounds. google.com
High-Throughput Screening and Combinatorial Chemistry Approaches
High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the drug discovery process. koreascience.krnih.govlifechemicals.com These techniques allow for the rapid synthesis and evaluation of large libraries of compounds, enabling the identification of lead compounds with desired biological activities.
For the this compound scaffold, combinatorial chemistry could be used to generate a large library of derivatives by systematically varying the substituents on the methylamine moiety and the quinoxaline ring. For example, a library could be created by reacting the scaffold with a diverse set of carboxylic acids to form amides, or with a variety of boronic acids in a Suzuki coupling reaction. acs.orgnih.gov
These libraries can then be screened using HTS assays to identify compounds with high affinity and selectivity for a particular biological target, such as a specific kinase or receptor. lifechemicals.comlifechemicals.comresearchgate.nettargetmol.com The data from HTS can provide valuable SAR information that can guide further lead optimization efforts. A microdroplet reaction platform has been reported for the high-throughput screening of optimized conditions for quinoxaline synthesis, which could be adapted for the rapid synthesis of derivative libraries. koreascience.kr
Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation
X-ray Crystallography of (3-Chloro-quinoxalin-2-yl)-methyl-amine and its Derivatives
While specific crystallographic data for this compound is not publicly available, analysis of closely related quinoxaline (B1680401) derivatives provides a strong basis for predicting its solid-state characteristics.
Elucidation of Solid-State Molecular Conformation
The solid-state conformation of quinoxaline derivatives is largely dictated by the planarity of the quinoxaline ring system. In the case of N-(3-Methylphenyl)quinoxalin-2-amine monohydrate, the quinoxaline system is nearly planar. researchgate.netsemanticscholar.orgorganicchemistrydata.org It is anticipated that this compound would also adopt a largely planar conformation, with the methyl-amine substituent lying close to the plane of the quinoxaline ring. The presence of the chlorine atom is not expected to significantly distort the planarity of the bicyclic system.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Intermolecular interactions are critical in defining the packing of molecules in the crystal lattice. For quinoxaline derivatives, hydrogen bonding and π-π stacking are dominant forces. In N-(3-Methylphenyl)quinoxalin-2-amine monohydrate, the amine hydrogen forms an N—H···O hydrogen bond with a water molecule, which in turn forms O—H···N hydrogen bonds to the pyrazine (B50134) nitrogen atoms of adjacent molecules. researchgate.netsemanticscholar.orgorganicchemistrydata.org For this compound, it is expected that the amine proton will participate in N—H···N hydrogen bonds, linking the pyrazine nitrogen of one molecule to the amine group of another.
Characterization of Supramolecular Assemblies
The interplay of hydrogen bonding and π-π stacking leads to the formation of extended supramolecular assemblies. In N-(3-Methylphenyl)quinoxalin-2-amine monohydrate, these interactions result in the formation of two-molecule-thick layers. researchgate.netsemanticscholar.orgorganicchemistrydata.org For this compound, a similar layered or chain-like supramolecular architecture is predicted, driven by the aforementioned intermolecular forces. The precise nature of the assembly will be influenced by the steric and electronic effects of the chloro and methyl-amine substituents. The formation of such ordered assemblies is a key area of interest in the design of functional organic materials. nih.goviaea.orgmorressier.com
High-Resolution NMR Spectroscopy for Solution-State Structural Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure of organic molecules. Based on data from analogous compounds, the expected ¹H and ¹³C NMR spectral data for this compound can be predicted. chemicalbook.comresearchgate.netmdpi.combeilstein-journals.org
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The aromatic protons on the benzo- part of the quinoxaline ring would appear as a complex multiplet in the range of δ 7.5-8.5 ppm. The N-H proton signal would likely be a broad singlet, and its chemical shift would be concentration and solvent dependent. The methyl protons would appear as a doublet in the upfield region, likely around δ 3.0-3.5 ppm, due to coupling with the N-H proton.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon environments in the molecule. The carbon atoms of the quinoxaline ring are expected to resonate in the aromatic region (δ 120-160 ppm). The carbon atom attached to the chlorine (C-3) would be significantly influenced by the electronegativity of the halogen. The methyl carbon would appear at a much higher field, typically in the range of δ 30-40 ppm.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | 7.5 - 8.5 (m) | - |
| N-H | Variable (br s) | - |
| CH₃ | 3.0 - 3.5 (d) | 30 - 40 |
| Aromatic-C | - | 120 - 150 |
| C-Cl | - | ~150 |
| C-N | - | ~155 |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is indispensable for confirming the molecular weight and formula of a compound and for gaining structural information through analysis of its fragmentation patterns.
The molecular ion peak ([M]⁺) for this compound (C₉H₈ClN₃) would be expected at m/z 193 for the ³⁵Cl isotope and m/z 195 for the ³⁷Cl isotope, with a characteristic intensity ratio of approximately 3:1.
The fragmentation of this molecule under electron ionization would likely proceed through several key pathways:
Loss of a chlorine atom: A significant fragment would be observed at [M-Cl]⁺.
Loss of a methyl radical: Fragmentation could involve the loss of the methyl group to give an [M-CH₃]⁺ ion.
Cleavage of the C-N bond: Scission of the bond between the quinoxaline ring and the methyl-amine group would lead to fragments corresponding to the chloro-quinoxaline cation and the methyl-amine radical cation.
Ring fragmentation: The quinoxaline ring itself can undergo fragmentation, typically through the loss of HCN or N₂.
| m/z | Predicted Fragment Ion | Loss From Molecular Ion |
|---|---|---|
| 193/195 | [C₉H₈ClN₃]⁺ | - |
| 178/180 | [C₈H₅ClN₃]⁺ | -CH₃ |
| 158 | [C₉H₈N₃]⁺ | -Cl |
| 164/166 | [C₈H₅ClN₂]⁺ | -NHCH₃ |
Infrared and UV-Visible Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected absorptions include:
N-H stretch: A moderate to weak band in the region of 3300-3500 cm⁻¹.
C-H stretch (aromatic): Bands above 3000 cm⁻¹.
C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.
C=N and C=C stretch (aromatic): Strong absorptions in the 1500-1650 cm⁻¹ region.
C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
Emerging Research Directions and Future Perspectives
Integration of Artificial Intelligence and Machine Learning in (3-Chloro-quinoxalin-2-yl)-methyl-amine Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the research and development pipeline for compounds like this compound. ijritcc.org These computational tools can dramatically accelerate the drug discovery process by analyzing vast datasets to identify patterns and make predictions that are beyond human capacity. nih.govmdpi.com
Key applications include:
Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and clinical data to identify and validate novel biological targets for which this compound or its derivatives might show high affinity and efficacy. nih.govnih.gov
Virtual Screening and Hit Identification: ML models can screen massive virtual libraries of molecules derived from the this compound scaffold to predict their interaction with specific biological targets. mdpi.comspringernature.com This significantly narrows down the number of candidates for laboratory synthesis and testing.
Predictive Modeling (QSAR and ADMET): Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of quinoxaline (B1680401) derivatives with their biological activity, guiding the design of more potent compounds. nih.gov Furthermore, AI can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery phase and reducing late-stage failures. nih.govspringernature.com
De Novo Drug Design: Deep learning and generative models can design entirely new molecules based on the quinoxaline scaffold, optimized for specific properties such as high potency, selectivity, and low toxicity. nih.govmdpi.com
Novel Synthetic Methodologies for Sustainable Production
The chemical synthesis of quinoxaline derivatives is evolving, with a strong emphasis on green and sustainable chemistry to minimize environmental impact, reduce waste, and improve efficiency. jocpr.com These modern approaches offer promising alternatives to classical methods, which often require harsh conditions or toxic reagents. mdpi.combenthamdirect.com
Future synthetic strategies for this compound and its analogs could include:
Use of Green Solvents and Catalysts: Methodologies employing environmentally benign solvents like water or ethanol (B145695) are being developed. jocpr.com The use of Natural Deep Eutectic Solvents (NADESs), which are biodegradable and have low toxicity, has been shown to promote rapid and high-yielding synthesis of functionalized quinoxalines at room temperature. rsc.org
Nanocatalysis: Eco-friendly catalysts, such as copper oxide nanoparticles (CuONPs) prepared from waste orange peel extract, have been successfully used for the synthesis of quinoxalines. nih.gov These catalysts are often recyclable and provide high yields with a simple workup process. benthamdirect.comnih.gov
Alternative Energy Sources: Microwave irradiation and ultrasonic waves are being used to accelerate reaction times and reduce energy consumption compared to conventional heating methods. benthamdirect.com
Exploration of New Biological Targets and Pathways
The quinoxaline scaffold is known for its broad spectrum of biological activity, making it a "privileged scaffold" in drug discovery. nih.govresearchgate.net While much is known, the potential of this compound to modulate new or less-explored biological targets remains a significant area for future research.
| Target Class | Specific Examples | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | Epidermal Growth Factor Receptor (EGFR), Abl Kinase | Cancer (e.g., Glioma, Leukemia) | researchgate.net |
| Viral Enzymes | SARS-CoV-2 Main Protease (Mpro), Human Cyclophilin A (CypA) | Antiviral (e.g., COVID-19) | nih.gov |
| Metabolic Enzymes | Dipeptidyl Peptidase-IV (DPP-4), α-glucosidase | Diabetes | tandfonline.comnih.gov |
| Protozoal Targets | Targets in Plasmodium falciparum, Trypanosoma cruzi | Antimalarial, Antiparasitic | frontiersin.org |
| Bacterial Targets | DNA Gyrase, Dihydrofolate Reductase | Antibacterial | nih.govresearchgate.net |
Future research should involve systematic screening of this compound and its derivatives against a diverse panel of such targets. This could uncover novel mechanisms of action and expand its therapeutic potential into new disease areas like neurodegenerative disorders, inflammation, and cardiovascular conditions. nih.govijpsjournal.com
Development of Advanced In Vitro Assay Systems for Mechanistic Studies
To understand how this compound exerts its biological effects, advanced in vitro assay systems are crucial. These technologies allow for detailed mechanistic studies, providing insights into target engagement, binding kinetics, and cellular effects.
Modern assay systems applicable to this research include:
Surface Plasmon Resonance (SPR): This label-free technique can be used to study the binding kinetics of the compound to its target protein in real-time, providing data on association and dissociation rates. nih.gov
Fluorescence-Based Assays: Techniques like Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) are highly effective for high-throughput screening of enzyme inhibitors. nih.gov For example, an FP-based assay can measure the displacement of a fluorescently labeled ligand from a target protein, indicating successful binding of the test compound. nih.gov
Cell-Based Assays: Advanced cell viability assays like the MTT assay can quantify the antiproliferative effects of the compound on cancer cell lines. mdpi.com High-content screening using automated microscopy can simultaneously measure multiple cellular parameters, providing a deeper understanding of the compound's impact on cell health and morphology.
Targeted Cellular Assays: If a specific target is identified, assays to measure its downstream effects can be employed. For instance, if the compound inhibits a specific kinase, a Western blot or ELISA could be used to measure the phosphorylation status of its substrate proteins.
Potential for Material Science and Optoelectronic Applications
Beyond its biomedical potential, the quinoxaline core possesses electronic properties that make it attractive for applications in material science. researchgate.net The high electron affinity of the quinoxaline ring system makes its derivatives suitable for use in electronic and optoelectronic devices. researchgate.net
Potential applications for this compound or its tailored derivatives include:
Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives have been investigated as light-emitting materials in OLEDs. researchgate.net
Photovoltaic Devices: The scaffold is used in the design of semiconductors and charge transport materials for dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.net
Fluorescent Probes and Sensors: The inherent fluorescence of some quinoxaline derivatives can be harnessed to create chemosensors for detecting specific ions or molecules. researchgate.net
Corrosion Inhibitors: Certain quinoxaline compounds have demonstrated the ability to act as corrosion inhibitors for metals. rsc.org
Research in this area would involve synthesizing derivatives of this compound with specific functional groups to tune their photophysical and electronic properties for these applications.
Interdisciplinary Research with Other Scientific Fields
The full potential of this compound can best be unlocked through collaborations that bridge multiple scientific disciplines. Such interdisciplinary efforts can create a synergistic research cycle.
Examples of fruitful collaborations include:
Medicinal Chemistry and Computational Biology: Synthetic chemists can design and create novel derivatives, while computational biologists use AI/ML to predict their activities and guide the next round of synthesis. nih.gov
Pharmacology and Material Science: Pharmacologists can identify potent biological activities, while material scientists could encapsulate the active compound in novel drug delivery systems (e.g., nanoparticles) to improve its delivery and efficacy.
Organic Chemistry and Chemical Engineering: Organic chemists can develop innovative, sustainable synthetic routes, and chemical engineers can optimize these processes for scalable and cost-effective production. benthamdirect.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
